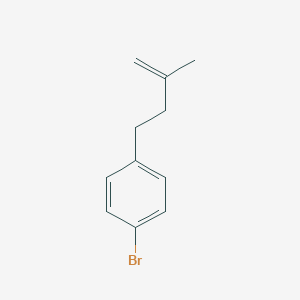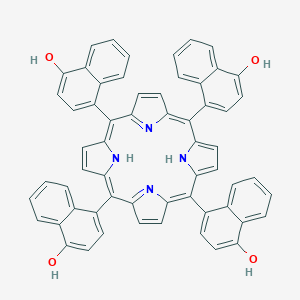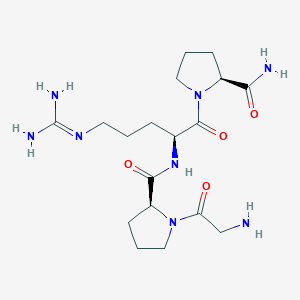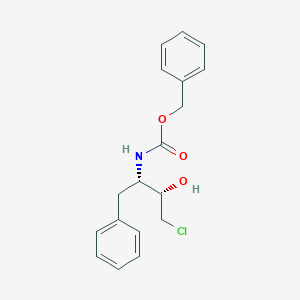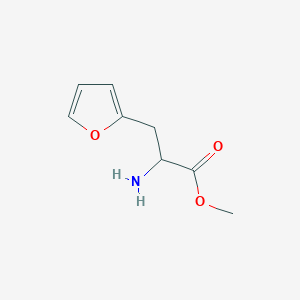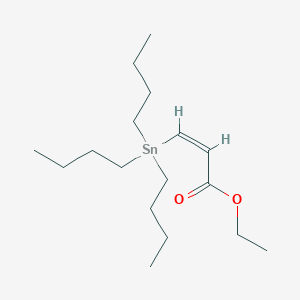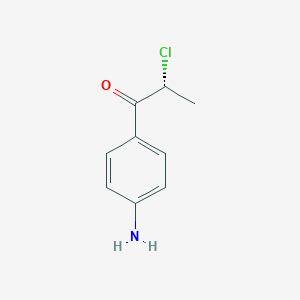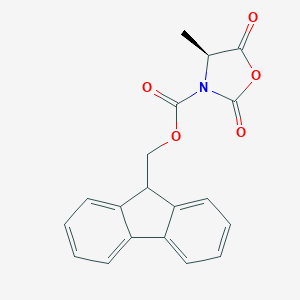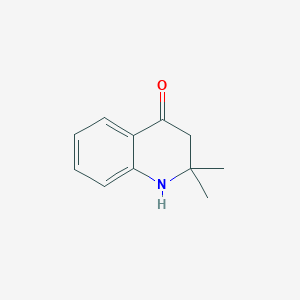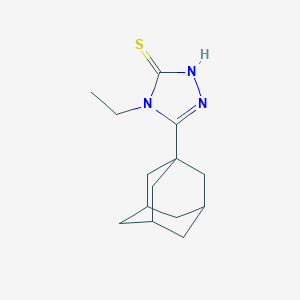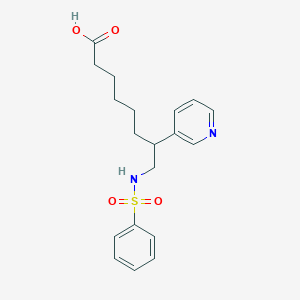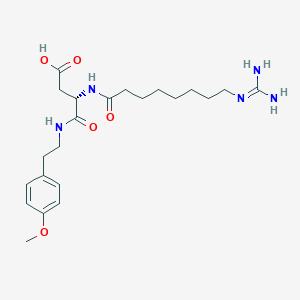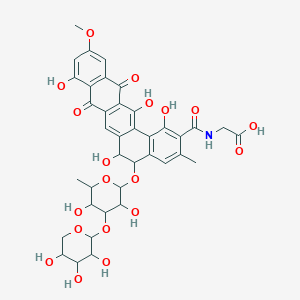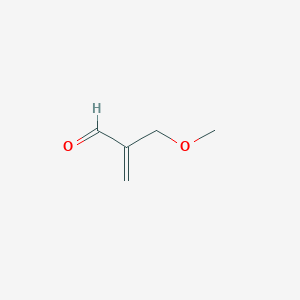
2-(Methoxymethyl)acrolein
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethyl)acrolein is an organic compound characterized by the presence of a methoxymethyl group attached to an acrolein backbone. Acrolein, also known as propenal, is an unsaturated aldehyde with a pungent odor and high reactivity. The addition of a methoxymethyl group to acrolein modifies its chemical properties, making it a compound of interest in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)acrolein can be achieved through several methods. One common approach involves the reaction of acrolein with methanol in the presence of an acid catalyst. This reaction proceeds via an electrophilic addition mechanism, where the methanol adds to the carbon-carbon double bond of acrolein, followed by the elimination of water to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves the continuous flow of acrolein and methanol through a reactor containing an acid catalyst. The reaction conditions are carefully controlled to optimize yield and minimize by-products. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2-(Methoxymethyl)acrolein undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The carbon-carbon double bond can be reduced to form the corresponding saturated aldehyde.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride and alkyl halides.
Major Products:
Oxidation: 2-(Methoxymethyl)acrylic acid.
Reduction: 2-(Methoxymethyl)propionaldehyde.
Substitution: Various substituted acrolein derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methoxymethyl)acrolein has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a reagent in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)acrolein involves its reactivity as an electrophile. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biochemical effects. The methoxymethyl group can also participate in reactions, further modifying the compound’s reactivity and interactions with molecular targets.
Molecular Targets and Pathways:
Proteins: Covalent modification of amino acid residues.
Nucleic Acids: Potential interactions with DNA and RNA.
Cellular Pathways: Involvement in oxidative stress and inflammatory pathways.
Comparison with Similar Compounds
2-(Methoxymethyl)acrolein can be compared with other similar compounds such as:
Acrolein: The parent compound, which lacks the methoxymethyl group.
Methoxymethyl derivatives: Other compounds with methoxymethyl groups attached to different backbones.
Unsaturated aldehydes: Compounds like crotonaldehyde and cinnamaldehyde, which have similar structures but different substituents.
Uniqueness: The presence of the methoxymethyl group in this compound imparts unique chemical properties, such as increased stability and altered reactivity, making it distinct from its parent compound and other similar molecules.
Properties
IUPAC Name |
2-(methoxymethyl)prop-2-enal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-5(3-6)4-7-2/h3H,1,4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIKFQDWFQDJMU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447919 |
Source


|
| Record name | 2-(methoxymethyl)acrolein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137032-88-3 |
Source


|
| Record name | 2-(methoxymethyl)acrolein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

